molecular formula C24H27ClN5O3+ B12354039 2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethylpurin-3-ium-2,6-dione

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethylpurin-3-ium-2,6-dione

Cat. No.: B12354039
M. Wt: 469.0 g/mol
InChI Key: QXVANTFSEFRUST-UHFFFAOYSA-N
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Description

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethylpurin-3-ium-2,6-dione is a compound with significant applications in various fields such as chemistry, biology, medicine, and industry. The compound is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine involves the reaction of benzhydrol with N,N-dimethylethanolamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of 2-benzhydryloxy-N,N-dimethylethanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of 2-benzhydryloxy-N,N-dimethylethanamine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of 2-benzhydryloxy-N,N-dimethylethanamine depend on the type of reaction and the reagents used. For example, oxidation reactions may produce benzhydryloxy derivatives, while reduction reactions can yield various amine derivatives .

Scientific Research Applications

2-benzhydryloxy-N,N-dimethylethanamine has numerous scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its use as an antihistamine. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to histamine receptors, thereby inhibiting the effects of histamine in the body. This action makes it effective as an antihistamine, providing relief from allergic reactions .

Comparison with Similar Compounds

2-benzhydryloxy-N,N-dimethylethanamine is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include diphenhydramine and other antihistamines, which also interact with histamine receptors but may have different efficacy and side effect profiles .

List of Similar Compounds:
  • Diphenhydramine
  • Chlorpheniramine
  • Brompheniramine
  • Cetirizine
  • Loratadine

Properties

Molecular Formula

C24H27ClN5O3+

Molecular Weight

469.0 g/mol

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethylpurin-3-ium-2,6-dione

InChI

InChI=1S/C17H21NO.C7H6ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3/q;+1

InChI Key

QXVANTFSEFRUST-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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